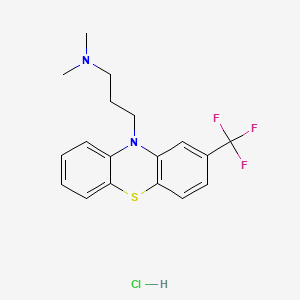

6,7-dimethoxy-N-phenylquinazolin-4-amine

Descripción general

Descripción

“6,7-dimethoxy-N-phenylquinazolin-4-amine” is a chemical compound with the molecular formula C16H15N3O2 .

Synthesis Analysis

A series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met .Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Anticancer Activity

6,7-Dimethoxy-N-phenylquinazolin-4-amine, as part of a series of ferrocene analogues, has shown promising in vitro anticancer activity against the epidermal growth factor receptor (EGFR) with submicromolar IC50 values. This research highlights its potential in cancer therapeutics, especially targeting EGFR (Jahangir Amin et al., 2013).

Antimalarial Activity

A variation of 6,7-dimethoxyquinazoline, specifically 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), has been identified as a potent antimalarial drug lead. The compound's structure-activity relationship studies indicate its effectiveness in antimalarial applications (Yuki Mizukawa et al., 2021).

Anti-tubercular Activity

Research involving a series of 4-anilinoquinolines and 4-anilinoquinazolines identified compounds, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, as novel inhibitors of Mycobacterium tuberculosis. These compounds displayed high potency against tuberculosis, with minimal toxicity (Christopher R M Asquith et al., 2019).

Apoptosis Induction and Anticancer Properties

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6,7-dimethoxyquinazoline, was identified as a potent inducer of apoptosis and an effective anticancer agent. It demonstrated significant efficacy in various cancer models and showed high blood-brain barrier penetration, indicating potential in neuro-oncology (N. Sirisoma et al., 2009).

Binding Studies of Calcium-Activated Potassium Channels

Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, including 6,7-dimethoxy analogues, have been evaluated for their affinity to apamin-sensitive binding sites, crucial in studying calcium-activated potassium channels (A. Graulich et al., 2006).

Synthesis of Tetrahydroisoquinoline and Benzazepine

A study achieved the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the compound's relevance in chemical synthesis and its potential applications in creating complex molecular structures (T. Saitoh et al., 2001).

Antitumor Activity

Novel 4-aminoquinoline derivatives, including 6,7-dimethoxy variants, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds, particularly 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine, exhibited significant antitumor activity (Jie Ren et al., 2013).

Asymmetric Synthesis for Medicinal Alkaloids

Asymmetric synthesis of 6,7-dimethoxy-1-vinyltetrahydroisoquinolines, involving Pd-catalyzed intramolecular allylic amination, has been studied for the production of biologically active alkaloids (C. Shi and I. Ojima, 2007).

Novel Domino Synthesis Approach

A Fe/Cu relay-catalyzed domino protocol was developed for synthesizing 2-phenylquinazolin-4-amines, showcasing a novel approach to create complex molecules like 6,7-dimethoxy derivatives (Fengcheng Jia et al., 2015).

DNA Binding and Cytotoxic Activities

N-alkyl(anilino)quinazoline derivatives have been synthesized and evaluated for their DNA-binding properties and cytotoxic activities. These studies are crucial in understanding the interaction of these compounds, including 6,7-dimethoxy variants, with biological molecules (A. Garofalo et al., 2010).

EGFR Inhibition for Cancer Treatment

This compound, as part of quinoline- and quinazoline-based kinase inhibitors, has been explored for targeting EGFR in chordoma and non-small cell lung cancer (NSCLC) treatments (C. Asquith et al., 2019).

Synthesis of Tetra- and Penta-Heterocyclic Compounds

The synthesis of tetra- and penta-heterocyclic compounds incorporated with the isoquinoline moiety, such as 6,7-dimethoxy derivatives, has been a focus area, indicating the compound's importance in complex molecular architectures (Tayseer A. Abdallah et al., 2009).

Evaluation as Antiviral Agents

The efficacy of 4-anilinoquinolines and 4-anilinoquinazolines, including 6,7-dimethoxy derivatives, as inhibitors of dengue virus and Venezuelan equine encephalitis virus, has been evaluated. This showcases the potential of these compounds in antiviral therapeutics (Sirle Saul et al., 2021).

Mecanismo De Acción

WHI-P258, also known as 6,7-dimethoxy-N-phenylquinazolin-4-amine or 4-Phenylamino-6,7-dimethoxyquinazoline, is a quinazoline compound with a specific mechanism of action .

Target of Action

The primary target of WHI-P258 is JAK3 (Janus Kinase 3) . JAK3 is a protein tyrosine kinase that is involved in the signaling pathways of various cytokines and growth factors .

Mode of Action

WHI-P258 binds to the active site of JAK3 . It is a weak binder with an estimated ki value of 72 µm .

Biochemical Pathways

The biochemical pathway primarily affected by WHI-P258 is the JAK/STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Pharmacokinetics

It is known that the compound is soluble in dmso . This suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs. More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of whi-p258 .

Action Environment

The action of WHI-P258 can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its solubility in DMSO suggests that it may be affected by the presence of certain solvents . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of whi-p258 .

Análisis Bioquímico

Biochemical Properties

WHI-P258 is a quinazoline compound that binds weakly to the active site of JAK3 . It does not inhibit JAK3 and does not affect the thrombin-induced aggregation of platelets even at 100 μM .

Cellular Effects

It has been used as a negative control for structurally similar compounds that inhibit platelet aggregation .

Molecular Mechanism

It does not inhibit JAK3 and does not affect the thrombin-induced aggregation of platelets even at 100 μM .

Propiedades

IUPAC Name |

6,7-dimethoxy-N-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKCGAHOCZLYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274409 | |

| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21561-09-1 | |

| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

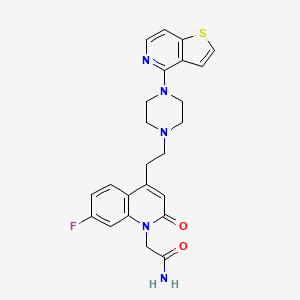

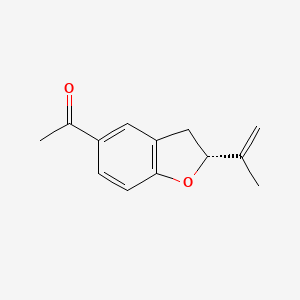

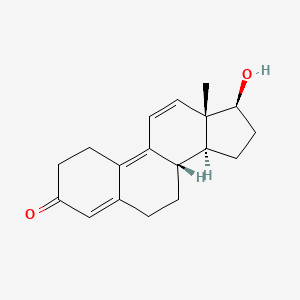

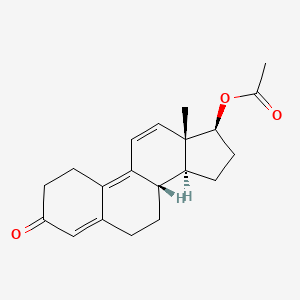

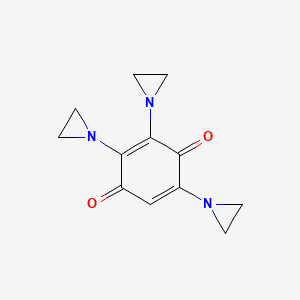

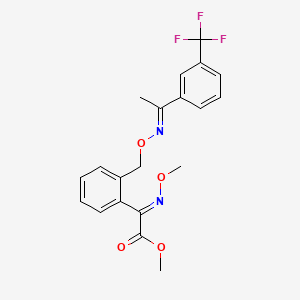

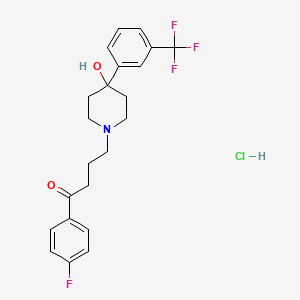

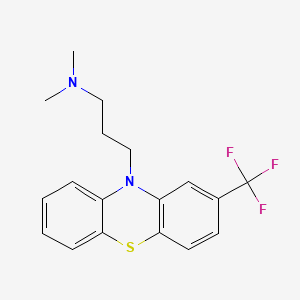

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.